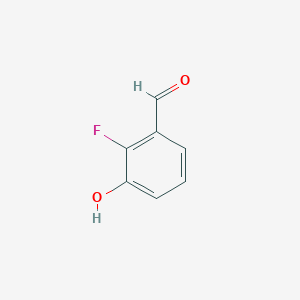

2-Fluoro-3-hydroxybenzaldehyde

Übersicht

Beschreibung

2-Fluoro-3-hydroxybenzaldehyde is an organic compound with the chemical formula C7H5FO2. It is a colorless or yellowish solid with a special phenolic odor. This compound is known for its low solubility in water but is more soluble in organic solvents such as ethanol, acetone, and dichloromethane .

Wirkmechanismus

Target of Action

It is known that this compound has three chemically reactive sites , which suggests that it could interact with a variety of biological targets.

Mode of Action

It is known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s fluorine atom and hydroxyl group likely play key roles in these interactions.

Biochemical Pathways

It is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (i) catalysed annulation reaction . This suggests that it may influence pathways involving these heterocycles.

Pharmacokinetics

Its molecular weight is 14011 , which is within the range generally favorable for oral bioavailability. It is a solid at room temperature , which could influence its absorption and distribution.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-hydroxybenzaldehyde. It is known to be air sensitive , and its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . These factors should be considered when handling and using this compound.

Biochemische Analyse

Biochemical Properties

It is known that benzaldehydes can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , but the specific effects of 2-Fluoro-3-hydroxybenzaldehyde on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be studied.

Molecular Mechanism

Benzaldehydes can undergo various reactions at the benzylic position

Vorbereitungsmethoden

2-Fluoro-3-hydroxybenzaldehyde can be synthesized through the fluorination of 3-hydroxybenzaldehyde. The specific reaction conditions, such as temperature and reaction time, are adjusted based on the desired yield and purity . Industrial production methods typically involve the use of fluorinating agents under controlled conditions to ensure safety and efficiency.

Analyse Chemischer Reaktionen

2-Fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-hydroxybenzaldehyde has several applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the manufacture of dyes and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3-hydroxybenzaldehyde can be compared with other similar compounds, such as:

3-Hydroxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluorobenzaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.

3-Fluoro-4-hydroxybenzaldehyde: Has a different substitution pattern, leading to variations in chemical behavior and applications.

Biologische Aktivität

2-Fluoro-3-hydroxybenzaldehyde is an organic compound with a molecular formula of C7H5FO2. It features a fluorine atom at the 2-position and a hydroxy group at the 3-position of the benzaldehyde ring. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities.

This compound is characterized by its ability to engage in various chemical reactions due to the presence of both the hydroxy and aldehyde functional groups. These functional groups enable the compound to participate in nucleophilic substitution reactions, making it a candidate for further exploration in medicinal chemistry and drug design.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antiviral Activity : Some studies have shown that derivatives of hydroxybenzaldehydes can inhibit viral replication, suggesting potential applications in antiviral drug development.

- Antibacterial Activity : The presence of hydroxyl and fluorine substituents may enhance the antibacterial properties of these compounds against various bacterial strains.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties, showing promise in inhibiting tumor growth.

Antiviral Activity

A study published in Nature reported on the antiviral efficacy of small molecules derived from hydroxybenzaldehydes. The results indicated that certain derivatives significantly reduced viral titers in cell cultures, demonstrating a fold decrease in replication rates compared to controls. For instance, compounds with similar structures showed a logTCID50 value indicating their effectiveness against viral infections .

| Compound | logTCID50 (viral titer) | Fold Decrease in Replication |

|---|---|---|

| Control (DMSO) | 8.5 | - |

| A1 | 7.1 | 25 |

| A8 | 7.1 | 25 |

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound and its derivatives. A study found that compounds with higher hydrogen bonding interactions exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing significant effectiveness at low concentrations .

Anticancer Activity

In terms of anticancer properties, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, cobalt-salen complexes derived from similar benzaldehydes demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation .

Case Studies

- Case Study on Antiviral Compounds : A series of analogs including hydroxy and amine substitutions were synthesized and tested for antiviral activity. These studies revealed that specific modifications enhanced the compounds' effectiveness against viral infections, suggesting a pathway for developing new antiviral agents based on this compound .

- Antibacterial Screening : In vitro assays were conducted to assess the antibacterial activity of various derivatives of hydroxybenzaldehydes. Results indicated that certain structural modifications led to increased potency against common bacterial pathogens, supporting further exploration into their therapeutic potential .

Eigenschaften

IUPAC Name |

2-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNLGYUKQTWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343154 | |

| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-86-4 | |

| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.